1-(4-Methoxy-2-methylphenyl)propan-2-one
CAS No.: 16882-24-9
Cat. No.: VC2474926
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16882-24-9 |
|---|---|
| Molecular Formula | C11H14O2 |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | 1-(4-methoxy-2-methylphenyl)propan-2-one |
| Standard InChI | InChI=1S/C11H14O2/c1-8-6-11(13-3)5-4-10(8)7-9(2)12/h4-6H,7H2,1-3H3 |
| Standard InChI Key | KEQISZAPZNSVGM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)OC)CC(=O)C |
| Canonical SMILES | CC1=C(C=CC(=C1)OC)CC(=O)C |
Introduction
Structural Characteristics
Molecular Properties
1-(4-Methoxy-2-methylphenyl)propan-2-one possesses a well-defined molecular structure with established identifiers. The compound contains a phenyl ring with a methoxy group at the para position (4') and a methyl group at the ortho position (2'), connected to a propan-2-one group through a methylene bridge.
Table 1: Molecular Identifiers of 1-(4-Methoxy-2-methylphenyl)propan-2-one
| Parameter | Value |
|---|---|
| Chemical Formula | C11H14O2 |
| Molecular Weight | 178.23 g/mol |
| CAS Number | 16882-24-9 |
| SMILES | CC1=C(C=CC(=C1)OC)CC(=O)C |
| InChI | InChI=1S/C11H14O2/c1-8-6-11(13-3)5-4-10(8)7-9(2)12/h4-6H,7H2,1-3H3 |
| InChIKey | KEQISZAPZNSVGM-UHFFFAOYSA-N |
The structural data presented above provides essential identifiers used in chemical databases and scientific literature to precisely locate and characterize this specific compound .
Spectroscopic Profile
Mass spectrometry data offers valuable insights into the analytical profile of this compound. The predicted collision cross-section (CCS) values for various adducts are particularly useful for analytical chemists working with ion mobility spectrometry techniques.
Table 2: Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 179.10666 | 138.0 |
| [M+Na]+ | 201.08860 | 151.2 |
| [M+NH4]+ | 196.13320 | 146.5 |
| [M+K]+ | 217.06254 | 144.8 |
| [M-H]- | 177.09210 | 140.1 |
| [M+Na-2H]- | 199.07405 | 144.6 |
| [M]+ | 178.09883 | 140.5 |
| [M]- | 178.09993 | 140.5 |
Synthesis Methods
Friedel-Crafts Acylation
One of the primary synthetic routes for producing 1-(4-Methoxy-2-methylphenyl)propan-2-one involves the Friedel-Crafts acylation reaction. This method entails the acylation of the appropriately substituted phenyl ring using a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
The reaction proceeds through the following general pathway:
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Formation of an acylium ion from the acyl chloride and Lewis acid
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Electrophilic attack of the acylium ion on the activated aromatic ring
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Deprotonation to restore aromaticity
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Subsequent workup to yield the desired ketone product
This synthetic approach is particularly effective due to the activating effect of the methoxy group, which enhances the reactivity of the aromatic ring toward electrophilic attack.
Chemical Reactivity
Ketone Functionality
As a ketone derivative, 1-(4-Methoxy-2-methylphenyl)propan-2-one exhibits characteristic reactivity patterns of carbonyl compounds. The carbonyl group (C=O) acts as an electrophilic center, readily undergoing nucleophilic addition reactions with a variety of nucleophiles.
Key reaction types include:
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Nucleophilic addition with hydride donors such as sodium borohydride (NaBH₄)
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Reactions with organometallic reagents including Grignard reagents
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Reduction reactions to corresponding alcohols or hydrocarbons
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Condensation reactions with amines to form imines or related derivatives
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Aldol condensations with other carbonyl compounds
These reactions make the compound valuable as a synthetic intermediate, allowing for diverse structural modifications.
Aromatic Ring Reactivity
The substituted aromatic ring in 1-(4-Methoxy-2-methylphenyl)propan-2-one presents additional reactivity sites. The methoxy group, being strongly electron-donating, activates the aromatic ring toward electrophilic aromatic substitution reactions, particularly at positions ortho and para to its location.
The methyl group also contributes electron density to the aromatic system, albeit to a lesser extent than the methoxy group. The combined effect of these substituents creates a distinct electronic distribution that influences both the reactivity and regioselectivity of further reactions on the aromatic ring.
Applications
Role as Chemical Intermediate
As a chemical intermediate, 1-(4-Methoxy-2-methylphenyl)propan-2-one holds significant value in organic synthesis. Its functional groups allow for further modification, making it a versatile starting material for various chemical transformations.
The compound can serve in:
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The synthesis of more complex organic compounds for pharmaceuticals
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Production of specialized derivatives with enhanced properties
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Development of natural product analogs
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Creation of novel materials or specialty chemicals
The presence of both a reactive ketone group and a functionalized aromatic ring provides multiple sites for selective chemical modifications, enhancing its utility in diverse synthetic pathways.
Comparative Analysis with Related Compounds
Structural Analogs
Understanding 1-(4-Methoxy-2-methylphenyl)propan-2-one in relation to structurally similar compounds provides valuable context for its properties and applications. The table below compares this compound with several related molecules found in chemical databases.
Table 3: Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 1-(4-Methoxy-2-methylphenyl)propan-2-one | C11H14O2 | 178.23 | Subject compound |
| 2',6'-Dihydroxy-4'-methoxyacetophenone | C9H10O4 | 182.17 | Contains two hydroxyl groups; acetophenone rather than propan-2-one |
| 2'-Hydroxy-4'-methoxyacetophenone | C9H10O3 | 166.18 | Contains hydroxyl group; acetophenone rather than propan-2-one |
| 1,1-bis(4-methoxyphenyl)propan-2-one | C17H18O3 | 270.32 | Contains two 4-methoxyphenyl groups instead of one 4-methoxy-2-methylphenyl |
| 1-(2-Methoxy-3-methylphenyl)propan-2-one | C11H14O2 | 178.23 | Same formula but different substitution pattern (methoxy at position 2, methyl at position 3) |
This comparison highlights how subtle structural differences can lead to distinct properties and potential applications, despite chemical similarities .
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